5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine: Mechanistic Profile & Synthetic Utility
5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine: Mechanistic Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine (CAS 175202-06-9), a privileged aminopyrimidine scaffold used primarily in the discovery and synthesis of Type I ATP-competitive kinase inhibitors.
Executive Summary
5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine represents a high-value pharmacophore in medicinal chemistry, specifically within the class of 2-aminopyrimidines . This molecular architecture is engineered to function as a potent ATP-competitive inhibitor , targeting the hinge region of protein kinases such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs) .
Its structural uniqueness lies in the 5-isopropylsulfonyl moiety, which provides critical metabolic stability and hydrogen-bond accepting capabilities within the kinase solvent front, distinguishing it from classic sulfonamide inhibitors. This compound serves both as a lead scaffold for structure-activity relationship (SAR) studies and as a critical intermediate in the synthesis of complex multi-targeted antineoplastic agents.
Mechanism of Action (MoA)
Core Pharmacodynamics: Type I Kinase Inhibition
The molecule functions as a Type I inhibitor , binding to the active conformation (DFG-in) of the kinase ATP-binding pocket.
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Hinge Binding (The Anchor): The 2-aminopyrimidine core mimics the adenine ring of ATP. The nitrogen at position 1 (pyrimidine ring) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine at position 4 acts as a Hydrogen Bond Donor (HBD). This creates a bidentate interaction with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).
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The "Gatekeeper" Interaction: The 3-pyridyl group at position 2 extends into the hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk dictates selectivity, preventing binding to kinases with bulky gatekeeper residues while enhancing affinity for those with smaller residues (e.g., Threonine or Methionine).
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Solvent Exposure & Stability: The 5-isopropylsulfonyl group projects towards the solvent-exposed region or the ribose-binding pocket. Unlike carboxylic acids or esters, the sulfone is metabolically robust and provides a dipole for electrostatic interactions with polar residues (e.g., Lysine) near the catalytic loop.
Molecular Signaling Pathway
The inhibition of CDKs (specifically CDK2/Cyclin E or CDK9) by this scaffold disrupts the cell cycle progression from G1 to S phase, triggering apoptosis in hyper-proliferative tumor cells.
Figure 1: Mechanism of ATP-competitive inhibition leading to cell cycle arrest.
Chemical Biology & Synthesis[1][2]
Structural Properties
| Property | Value | Clinical Relevance |
| Molecular Formula | C₁₂H₁₄N₄O₂S | Fragment-like, high ligand efficiency (LE). |
| Molecular Weight | 278.33 g/mol | Ideal for CNS penetration (if optimized) and oral bioavailability. |
| H-Bond Donors | 1 (Amine) | Critical for Hinge Binding. |
| H-Bond Acceptors | 5 | Facilitates water-mediated networks in the binding pocket. |
| LogP (Predicted) | ~1.5 - 2.0 | Optimal lipophilicity for membrane permeability. |
Synthetic Route (Retrosynthetic Analysis)
The synthesis typically employs a convergent approach, utilizing a Suzuki-Miyaura coupling to install the pyridyl ring and an S-oxidation to generate the sulfone.
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Starting Material: 5-bromo-2-chloropyrimidin-4-amine.
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Thiolation: Nucleophilic aromatic substitution (SnAr) with isopropyl thiol.
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Oxidation: Conversion of the sulfide to sulfone using m-CPBA or Oxone.
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Coupling: Palladium-catalyzed cross-coupling with 3-pyridylboronic acid.
Experimental Protocols
Protocol: Synthesis of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
Note: All steps must be performed in a fume hood with appropriate PPE.
Step 1: Sulfide Formation
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Dissolve 5-bromo-2-chloropyrimidin-4-amine (1.0 eq) in anhydrous DMF.
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Add Sodium Isopropylthiolate (1.2 eq) at 0°C under N₂ atmosphere.
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Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Quench with water, extract with EtOAc, and dry over MgSO₄.
Step 2: Oxidation to Sulfone
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Dissolve the sulfide intermediate in DCM.
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Add m-chloroperbenzoic acid (m-CPBA) (2.5 eq) portion-wise at 0°C.
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Stir overnight at RT.
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Wash with saturated NaHCO₃ (x3) to remove benzoic acid by-products.
Step 3: Suzuki Coupling
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Combine the sulfone intermediate (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).
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Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
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Degas with N₂ for 10 mins.
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Heat to 90°C for 12 hours.
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Purify via Flash Column Chromatography (DCM:MeOH gradient).
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC₅₀ of the compound against CDK2/Cyclin E.
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Reagent Prep: Dilute compound in DMSO (3-fold serial dilutions).
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Kinase Reaction:
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Mix 2 µL of Compound + 4 µL of CDK2/Cyclin E enzyme (0.5 ng/µL).
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Incubate for 10 mins at RT.
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Add 4 µL of Substrate/ATP Mix (0.1 µg/µL Histone H1, 10 µM ATP).
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Incubate at RT for 60 mins.
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Detection:
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Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
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Incubate 40 mins.
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Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
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Incubate 30 mins.
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Readout: Measure Luminescence (RLU) on a plate reader.
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Analysis: Plot RLU vs. Log[Compound] to calculate IC₅₀ using non-linear regression.
Workflow Visualization
Figure 2: Synthetic pathway for the generation of the target scaffold.
References
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ChemicalBook. (2023). 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine Product Entry (CAS 175202-06-9).[1][2] Retrieved from
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Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases. Current Pharmaceutical Design.
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National Institutes of Health (NIH) PubChem. (2024). Aminopyrimidine Scaffold Biological Activity. Retrieved from
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Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from
